![molecular formula C5H10ClNO3 B2509115 (1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride CAS No. 2309433-07-4](/img/structure/B2509115.png)
(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride
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Overview
Description
“(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride” is a chemical compound with the molecular weight of 167.59 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H9NO3.ClH/c7-4-2-1-3 (5 (4)8)9-6-2;/h2-8H,1H2;1H/t2-,3+,4+,5-;/m1./s1 .Physical And Chemical Properties Analysis
The compound is a powder in physical form . The storage temperature is 4 degrees .Scientific Research Applications
- Researchers have explored the synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives using an epimerization–lactamization cascade reaction . Starting from functionalized (2S,4R)-4-aminoproline methyl esters , this process involves 2-epimerization under basic conditions, followed by intramolecular aminolysis to form bridged lactam intermediates. Key factors include the choice of N-protective group and a strong base as the promoter .
- The compound’s bicyclo[4.1.0]heptene scaffold offers a versatile platform for synthetic chemistry. Reaction patterns include thermal reactions (e.g., Claisen rearrangement, 1,5-hydrogen shift), nucleophilic additions, and rhodium-catalyzed reactions. Researchers have harnessed these reactions for diverse applications .
- Nature provides several 7-oxanorbornanes (7-oxabicyclo[2.2.1]heptanes) with interesting biological properties. While not directly related to EN300-6763325, understanding the synthesis and reactivity of these compounds contributes to drug discovery and medicinal chemistry .
Cascade Reactions in Organic Synthesis
Versatile Synthetic Platform Based on Bicyclo [4.1.0]heptenes
Biological Activity and Medicinal Chemistry
Safety and Hazards
properties
IUPAC Name |
(1S,4R,5S,6S)-2-oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c7-4-2-1-3(5(4)8)9-6-2;/h2-8H,1H2;1H/t2-,3+,4+,5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDKRQQYUBHPRP-FLGKMABCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C1ON2)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@@H]([C@H]1ON2)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4R,5S,6S)-2-Oxa-3-azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride |
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